molecular formula C25H40O2 B1609250 Benzyl oleate CAS No. 55130-16-0

Benzyl oleate

Cat. No.: B1609250
CAS No.: 55130-16-0
M. Wt: 372.6 g/mol
InChI Key: CGFITOCWTCRCSL-KTKRTIGZSA-N
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Description

Benzyl oleate is an organic compound with the molecular formula C₂₅H₄₀O₂. It is an ester formed from the reaction of benzyl alcohol and oleic acid. This compound is known for its use in various industrial and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl oleate can be synthesized through the esterification reaction between benzyl alcohol and oleic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C₆H₅CH₂OH + C₁₇H₃₃COOH → C₂₅H₄₀O₂ + H₂O\text{C₆H₅CH₂OH + C₁₇H₃₃COOH → C₂₅H₄₀O₂ + H₂O} C₆H₅CH₂OH + C₁₇H₃₃COOH → C₂₅H₄₀O₂ + H₂O

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is often conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of a vacuum distillation process helps in purifying the final product by removing any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the olefinic double bond in the oleate moiety. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl ester can be converted to other esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Benzyl alcohol and oleic acid derivatives.

    Reduction: Benzyl alcohol and oleyl alcohol.

    Substitution: Various benzyl esters and amides.

Scientific Research Applications

Benzyl oleate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of liposomes and other drug delivery systems.

    Medicine: Acts as an excipient in pharmaceutical formulations, particularly in topical and injectable preparations.

    Industry: Utilized as a plasticizer in the production of polymers and as a lubricant in various mechanical applications.

Mechanism of Action

The mechanism of action of benzyl oleate largely depends on its application. In pharmaceutical formulations, it acts as a carrier molecule, enhancing the solubility and bioavailability of active pharmaceutical ingredients. The ester linkage in this compound can be hydrolyzed by esterases in the body, releasing benzyl alcohol and oleic acid, which can then exert their respective biological effects.

Comparison with Similar Compounds

    Benzyl benzoate: Similar in structure but derived from benzoic acid instead of oleic acid.

    Ethyl oleate: An ester of ethanol and oleic acid, used similarly in pharmaceutical formulations.

    Methyl oleate: An ester of methanol and oleic acid, commonly used as a biodiesel component.

Uniqueness: Benzyl oleate is unique due to its combination of the benzyl and oleate moieties, which confer both lipophilic and aromatic properties. This makes it particularly useful in applications requiring both solubility in organic solvents and compatibility with biological systems.

Properties

IUPAC Name

benzyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFITOCWTCRCSL-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317700
Record name Benzyl oleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55130-16-0
Record name Benzyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55130-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl oleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl oleate
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Record name BENZYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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